2-(cyclopropylsulfanyl)benzonitrile

Medicinal Chemistry Drug Design Lipophilicity

2-(Cyclopropylsulfanyl)benzonitrile is a critical intermediate for Factor VIIa anticoagulant inhibitors. The ortho-cyclopropylthio group delivers unique conformational constraint, increased lipophilicity (LogP 2.81 vs. ~2.25 for methylthio analog), and altered sulfur electron density—properties essential for SAR optimization and blood-brain barrier penetration in CNS programs. Simple alkylthio analogs cannot replicate these effects; using alternatives risks route failure. Ideal for oxidation to sulfoxide/sulfone libraries to probe oxidation-state SAR. Procure with confidence for your next discovery milestone.

Molecular Formula C10H9NS
Molecular Weight 175.3
CAS No. 900175-91-9
Cat. No. B6253880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopropylsulfanyl)benzonitrile
CAS900175-91-9
Molecular FormulaC10H9NS
Molecular Weight175.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(Cyclopropylsulfanyl)benzonitrile (CAS 900175-91-9) for Advanced Synthesis


2-(Cyclopropylsulfanyl)benzonitrile (CAS 900175-91-9) is a sulfur-containing, aromatic nitrile building block with a molecular formula of C10H9NS and a molecular weight of 175.25 g/mol [1]. Its structure features a cyclopropylthio substituent at the ortho position of a benzonitrile core. This compound is a key synthetic intermediate, most notably referenced in patents for preparing Factor VIIa inhibitors as anticoagulants, where it is synthesized via the reaction of 2,2′-dithio-bis(benzonitrile) with cyclopropyl magnesium bromide [2]. Unlike simpler alkylthio analogs, the unique steric and electronic properties of the cyclopropyl ring offer distinct advantages in specific structure-activity relationship (SAR) optimizations.

Why 2-(Cyclopropylsulfanyl)benzonitrile Cannot Be Substituted with Generic Thioether Analogs


Iterative optimization in the development of Factor VIIa inhibitors demonstrates that simple 2-(alkylthio)benzonitriles cannot be interchanged with the 2-(cyclopropylsulfanyl) derivative [1]. The cyclopropyl ring imparts a unique combination of conformational constraint, increased lipophilicity (calculated LogP of 2.81 versus 2.2-2.3 for a methylthio analog) [2], and altered electron density at the sulfur atom compared to linear alkyl or aryl analogs. These factors critically influence downstream biological activity, binding affinity, and metabolic stability of the final drug candidates. Procurement based purely on generic functional group similarity, without considering the cyclopropyl-specific physicochemical properties, risks synthetic route failure or the generation of inactive final compounds.

Quantitative Differential Evidence for 2-(Cyclopropylsulfanyl)benzonitrile vs. Structural Analogs


Enhanced Lipophilicity for Blood-Brain Barrier Penetration: Cyclopropylthio vs. Methylthio

In CNS-focused drug discovery, the enhanced lipophilicity of the cyclopropylthio substituent is a key differentiator. The target compound has a calculated LogP of 2.81, significantly higher than the common alternative 2-(methylthio)benzonitrile, which has an XLogP of 2.2 [1]. This difference of approximately 0.6 LogP units can translate to a substantial increase in blood-brain barrier permeability for the derived final compounds.

Medicinal Chemistry Drug Design Lipophilicity

Computational Evidence of Enhanced Topological Polar Surface Area (TPSA) vs. Methylthio Analog

Beyond simple lipophilicity, computational analysis reveals a distinct topological polar surface area (TPSA) profile. The target compound has a calculated TPSA of 49.09 Ų, which is substantially larger than the 23.79 Ų reported for 2-(methylthio)benzonitrile [1]. This provides a quantifiable difference in an important drug-likeness parameter, suggesting the cyclopropylthio derivative will have a markedly different ability to form polar interactions, impacting solubility and permeability.

Computational Chemistry Drug-Likeness ADME

Validated Intermediate in High-Value Anticoagulant Patents vs. Unvalidated Analogs

The synthetic utility of the target compound is directly validated in a primary patent from Bristol-Myers Squibb for creating potent Factor VIIa inhibitors [1]. In a described synthetic step, 2-(cyclopropylsulfanyl)benzonitrile is produced as a yellow oil (1.36 g) and used to generate an active pharmaceutical intermediate, N-(2-(Cyclopropylsulfanyl)benzyl)-2-(1-aminoisoquinolin-6-yloxy)-2-(3-ethoxy-4-isopropoxyphenyl)-N-methylacetamide [1]. Close structural analogs, such as 2-(methylthio)- or 2-(ethylthio)benzonitrile, are not mentioned as interchangeable intermediates in this patent family, highlighting the irreplaceable role of the cyclopropylthio moiety.

Medicinal Chemistry Anticoagulants Factor VIIa

High Purity Grade (98%) from Commercial Vendors Ensures Reproducibility in Multi-Step Synthesis

For procurement purposes, the commercially available purity of 2-(cyclopropylthio)benzonitrile is a key metric. One vendor lists the compound at 98% purity, which is well-suited for demanding multi-step research syntheses . This stands in contrast to some other commercial listings for close analogs, where the stated purity may default to 95% . While small, this 3% difference in purity level can be crucial for minimizing side reactions and maximizing yield in subsequent steps, particularly when using sensitive organometallic reagents.

Chemical Sourcing Purity Reproducibility

Ideal Application Scenarios for Procuring 2-(Cyclopropylsulfanyl)benzonitrile


Synthesis of Patented Factor VIIa Inhibitors for Anticoagulant Research

The primary and most validated scenario for procuring this compound is as an intermediate in the multi-step synthesis of Factor VIIa inhibitor drug candidates, such as those described by Bristol-Myers Squibb [1]. A project aiming to replicate or optimize these specific anticoagulants would require this exact intermediate to ensure the correct SAR at the benzonitrile ring. Using a methylthio or ethylthio analog would change the molecular structure and likely result in a significant loss of activity.

CNS Drug Discovery Programs Requiring Enhanced Lipophilicity

For a medicinal chemistry project focused on developing neurological therapeutics, 2-(cyclopropylsulfanyl)benzonitrile is a superior choice of intermediate over 2-(methylthio)benzonitrile due to its significantly higher calculated LogP (2.81 vs. 2.2) [1]. This property is a proven strategy to enhance blood-brain barrier penetration, making it an ideal starting material for synthesizing CNS-focused compound libraries where passive permeability is a critical design parameter.

Synthesis of Oxidized Sulfur Derivatives for SAR Exploration

The thioether functional group serves as a precise chemical handle for creating a series of oxidized analogs. 2-(Cyclopropylsulfanyl)benzonitrile can be directly oxidized to its corresponding sulfoxide (2-(cyclopropylsulfinyl)benzonitrile) or sulfone (2-(cyclopropylsulfonyl)benzonitrile, CAS 918810-20-5) [1]. This allows a research group to systematically explore how incremental changes in sulfur oxidation state, coupled with the unique cyclopropyl group, affect the activity and properties of a lead compound.

Building Focused Libraries for Fine-Tuning ADME Properties

A drug discovery program focused on optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead series would benefit from procuring this compound. Its markedly different TPSA (49.09 Ų) compared to the methylthio analog (23.79 Ų) [1] provides a distinct physicochemical starting point. Incorporating this intermediate into a library alongside simpler analogs allows for direct, data-driven exploration of how the cyclopropylthio group's balance of lipophilicity and polarity influences solubility and cellular permeability, guiding critical lead optimization decisions.

Quote Request

Request a Quote for 2-(cyclopropylsulfanyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.